2,3-Diformylbenzoicacid
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Overview
Description
2,3-Diformylbenzoic acid is an organic compound with the molecular formula C9H6O4 It is a derivative of benzoic acid, where two formyl groups are attached to the benzene ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diformylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires heating and careful control of reaction parameters to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 2,3-diformylbenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diformylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: 2,3-Dicarboxybenzoic acid.
Reduction: 2,3-Dihydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2,3-Diformylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers. Its formyl groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: Used in the production of advanced materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 2,3-diformylbenzoic acid involves its interaction with specific molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in various chemical and biological applications, where the compound can act as a cross-linking agent or a precursor to more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups instead of formyl groups.
2,3-Dimethylbenzoic acid: Precursor to 2,3-diformylbenzoic acid with methyl groups instead of formyl groups.
2,3-Dicarboxybenzoic acid: Oxidation product of 2,3-diformylbenzoic acid with carboxyl groups.
Uniqueness
2,3-Diformylbenzoic acid is unique due to its dual formyl groups, which provide distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H6O4 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2,3-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-5H,(H,12,13) |
InChI Key |
ZZTHPJKQICDLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C=O)C=O |
Origin of Product |
United States |
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